4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol
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Overview
Description
4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol is an organic compound that features a unique structure combining a dithiane ring with a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol typically involves the reaction of non-4-en-1-yl derivatives with 1,3-dithiane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the dithiane ring. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The dithiane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol exerts its effects involves interactions with specific molecular targets. The dithiane ring can interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. Pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Iodophenyl)butan-1-ol
- 4-(4-Bromophenyl)butan-1-ol
- 4-(4-Chlorophenyl)butan-1-ol
- 4-(Cyclopent-1’-enyl)-butan-1-ol
- 4-(1H-indol-3-yl)butan-1-ol
Uniqueness
4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol is unique due to the presence of the dithiane ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
918343-95-0 |
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Molecular Formula |
C17H32OS2 |
Molecular Weight |
316.6 g/mol |
IUPAC Name |
4-(2-non-4-enyl-1,3-dithian-2-yl)butan-1-ol |
InChI |
InChI=1S/C17H32OS2/c1-2-3-4-5-6-7-8-12-17(13-9-10-14-18)19-15-11-16-20-17/h5-6,18H,2-4,7-16H2,1H3 |
InChI Key |
IIVQMPYASVFEGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCC1(SCCCS1)CCCCO |
Origin of Product |
United States |
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